Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Methyl 4-(2-oxoethyl)bicyclo[222]octane-1-carboxylate is a bicyclic compound with a unique structure that includes a bicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents. One common method involves the use of a [4+2] cycloaddition reaction, where cyclohexenones react with electron-deficient alkenes under enamine/iminium catalysis . This method allows for the formation of the bicyclic structure with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its medicinal properties could lead to new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects depends on its specific application. In chemical reactions, its bicyclic structure provides stability and reactivity, allowing it to participate in various transformations. The molecular targets and pathways involved in its biological activity are still under investigation, but its unique structure suggests potential interactions with specific enzymes and receptors.
Comparison with Similar Compounds
Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate can be compared to other bicyclic compounds such as:
Bicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the number of carbon atoms in the rings.
Bicyclo[2.2.2]octane derivatives: Other derivatives of bicyclo[2.2.2]octane may have different functional groups, leading to varied reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H18O3 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-10(14)12-5-2-11(3-6-12,4-7-12)8-9-13/h9H,2-8H2,1H3 |
InChI Key |
QTSYAUIZBAOKHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CC=O |
Origin of Product |
United States |
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